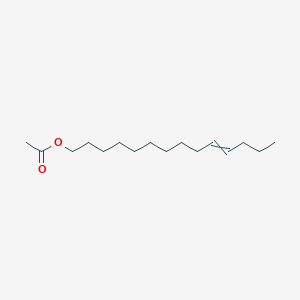
(S)-Chlorhydrate de Viloxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Viloxazine Hydrochloride is a chemical compound known for its pharmacological properties, particularly as a norepinephrine reuptake inhibitor. It has been used in the treatment of attention deficit hyperactivity disorder and depression. The compound is the hydrochloride salt form of (S)-Viloxazine, which enhances its solubility and stability.
Applications De Recherche Scientifique
(S)-Viloxazine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of oxazine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems.
Medicine: It is used in clinical research for the treatment of attention deficit hyperactivity disorder and depression.
Industry: The compound’s stability and solubility make it useful in pharmaceutical formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Viloxazine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Cyclization: The precursor undergoes cyclization to form the oxazine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of (S)-Viloxazine Hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Viloxazine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups onto the oxazine ring.
Mécanisme D'action
The mechanism of action of (S)-Viloxazine Hydrochloride involves the inhibition of norepinephrine reuptake. This increases the levels of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound primarily targets norepinephrine transporters and modulates the activity of adrenergic pathways.
Comparaison Avec Des Composés Similaires
Atomoxetine Hydrochloride: Another norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder.
Reboxetine Mesylate: A selective norepinephrine reuptake inhibitor used for depression.
Uniqueness: (S)-Viloxazine Hydrochloride is unique due to its specific chiral configuration, which contributes to its pharmacological profile. Its oxazine ring structure also differentiates it from other norepinephrine reuptake inhibitors, providing distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2S)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOCKFVCMLCPTP-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481331 |
Source


|
| Record name | (S)-Viloxazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56287-61-7 |
Source


|
| Record name | (S)-Viloxazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)











